molecular formula C13H14FNO4S B2678935 3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 713500-94-8

3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B2678935
CAS No.: 713500-94-8
M. Wt: 299.32
InChI Key: HAESOYIMTAFDNY-UHFFFAOYSA-N
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Description

3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H14FNO4S and a molecular weight of 299.32 g/mol This compound is known for its unique structural features, which include an ethoxy group, a fluoro substituent, and a furan-2-ylmethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group.

    Introduction of the Fluoro and Ethoxy Groups: Fluorination and ethoxylation reactions are carried out to introduce the fluoro and ethoxy substituents on the benzene ring.

    Attachment of the Furan-2-ylmethyl Group: The final step involves the coupling of the furan-2-ylmethyl group to the benzenesulfonamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The fluoro and ethoxy groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluoro and ethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide: Similar structure with a thiophen-3-ylmethyl group instead of the furan-2-ylmethyl group.

    3-ethoxy-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide: Contains a tetrahydro-2-furanylmethyl group instead of the furan-2-ylmethyl group.

Uniqueness

The uniqueness of 3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and fluoro substituents, along with the furan-2-ylmethyl group, makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h3-8,15H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAESOYIMTAFDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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